molecular formula C14H13N3 B1214388 1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)- CAS No. 67273-43-2

1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)-

Cat. No. B1214388
Key on ui cas rn: 67273-43-2
M. Wt: 223.27 g/mol
InChI Key: XOVPZXXZORJJCG-UHFFFAOYSA-N
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Patent
US04188486

Procedure details

130 g. of o-phenylenediamine, 121 g. of 5-ethyl-2-methylpyridine and 96 g. of sulfur were heated at 160°-170° C. for 20 hours. The reaction mixture was dissolved in 2,000 ml. of chloroform and the solution was washed with water and 6 N hydrochloric acid successively. Chloroform was removed by evaporation in vacuo. The residue was subjected to silica gel column chromatography and recrystallized from ethyl acetate. The product showed no melting point depression upon mixing with the product of the preceding example. Yield, 137 g (61% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH2:9]([C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[N:15][CH:16]=1)[CH3:10].[S]>>[CH2:9]([C:11]1[CH:12]=[CH:13][C:14]([C:17]2[NH:7][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=3[N:8]=2)=[N:15][CH:16]=1)[CH3:10] |^3:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in 2,000 ml
WASH
Type
WASH
Details
of chloroform and the solution was washed with water and 6 N hydrochloric acid successively
CUSTOM
Type
CUSTOM
Details
Chloroform was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=CC(=NC1)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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